molecular formula C16H17N3O2 B13934299 Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate

Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate

Cat. No.: B13934299
M. Wt: 283.32 g/mol
InChI Key: YBHMEJYYTNFENW-UHFFFAOYSA-N
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Description

Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an ethyl ester group attached to the indole ring, along with a methyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a condensation reaction between glyoxal and ammonia or primary amines.

    Esterification: The final step involves the esterification of the carboxylic acid group on the indole ring with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which can be crucial in enzyme inhibition or activation pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of an ester.

    2-Acetyl-1-methyl-1H-imidazole: Contains an acetyl group instead of an ethyl ester.

    1-Methyl-1H-imidazol-2-yl)methanamine: Contains an amine group instead of an ester.

Uniqueness

Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate is unique due to its combination of an indole core with an imidazole moiety and an ethyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 1-[(1-methylimidazol-2-yl)methyl]indole-2-carboxylate

InChI

InChI=1S/C16H17N3O2/c1-3-21-16(20)14-10-12-6-4-5-7-13(12)19(14)11-15-17-8-9-18(15)2/h4-10H,3,11H2,1-2H3

InChI Key

YBHMEJYYTNFENW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1CC3=NC=CN3C

Origin of Product

United States

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